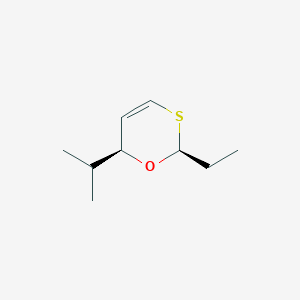
(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine is a chiral compound with a unique structure that includes an oxathiine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine typically involves the formation of the oxathiine ring through a series of chemical reactions. One common method involves the reaction of an appropriate thiol with an epoxide under acidic conditions to form the oxathiine ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Aplicaciones Científicas De Investigación
(2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxathiine ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-2-Ethyl-6-isopropyl-6H-1,3-oxathiine: The enantiomer of (2S,6S)-2-ethyl-6-propan-2-yl-6H-1,3-oxathiine, which may have different biological activities.
(2S,6S)-2,6-Diaminoheptanedioate: Another compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the oxathiine ring. This configuration can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
149141-45-7 |
|---|---|
Fórmula molecular |
C9H16OS |
Peso molecular |
0 |
Sinónimos |
6H-1,3-Oxathiin,2-ethyl-6-(1-methylethyl)-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



